[2-(Cyclooctylidenehydrazono)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid [2-(Cyclooctylidenehydrazono)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 312502-20-8
VCID: VC0394545
InChI: InChI=1S/C19H23N3O3S/c23-17(24)13-16-18(25)22(15-11-7-4-8-12-15)19(26-16)21-20-14-9-5-2-1-3-6-10-14/h4,7-8,11-12,16H,1-3,5-6,9-10,13H2,(H,23,24)/b21-19-
SMILES: C1CCCC(=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3)CCC1
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5g/mol

[2-(Cyclooctylidenehydrazono)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid

CAS No.: 312502-20-8

Main Products

VCID: VC0394545

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.5g/mol

[2-(Cyclooctylidenehydrazono)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid - 312502-20-8

CAS No. 312502-20-8
Product Name [2-(Cyclooctylidenehydrazono)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid
Molecular Formula C19H23N3O3S
Molecular Weight 373.5g/mol
IUPAC Name 2-[(2Z)-2-(cyclooctylidenehydrazinylidene)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid
Standard InChI InChI=1S/C19H23N3O3S/c23-17(24)13-16-18(25)22(15-11-7-4-8-12-15)19(26-16)21-20-14-9-5-2-1-3-6-10-14/h4,7-8,11-12,16H,1-3,5-6,9-10,13H2,(H,23,24)/b21-19-
Standard InChIKey SUNHNCOUVBVRPZ-VZCXRCSSSA-N
Isomeric SMILES C1CCCC(=N/N=C\2/N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3)CCC1
SMILES C1CCCC(=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3)CCC1
Canonical SMILES C1CCCC(=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3)CCC1
PubChem Compound 5350958
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator